Acetylselenocholine

Description

Properties

CAS No. |

4468-06-8 |

|---|---|

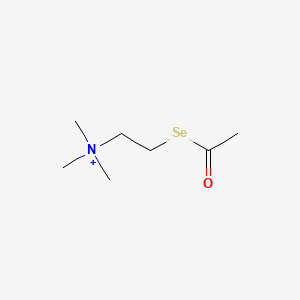

Molecular Formula |

C7H16NOSe+ |

Molecular Weight |

209.18 g/mol |

IUPAC Name |

2-acetylselanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H16NOSe/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 |

InChI Key |

JAPNTHRUWWDSEE-UHFFFAOYSA-N |

SMILES |

CC(=O)[Se]CC[N+](C)(C)C |

Canonical SMILES |

CC(=O)[Se]CC[N+](C)(C)C |

Other CAS No. |

4468-06-8 |

Synonyms |

acetylselenocholine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization for Academic Research

Synthetic Pathways for Acetylselenocholine and Related Selenocholine Esters

The synthesis of this compound and its related selenocholine esters involves specific reaction strategies, often utilizing selenium-containing reagents and precise reduction methods.

Reaction Strategies Utilizing Selenium-Containing Reagents

The preparation of organoselenium compounds, including selenocholine esters, frequently employs selenium-containing reagents. General strategies for synthesizing aryl chalcogenides, which can be extended to related selenium compounds, include copper-catalyzed cross-coupling reactions mitoproteome.org. Elemental selenium can also be reduced to diselenide dianions, for instance, by sodium hydride or sodium borohydride (B1222165) in the presence of ethanol (B145695) mitoproteome.org. The addition of elemental selenium to organolithium compounds or organic selenates can yield organic diselenolates through the insertion of selenium atoms into carbon-metal bonds or selenolates mitoproteome.org.

Preparation of this compound, Benzoylselenocholine, and Butyrylselenocholine Analogues

This compound, benzoylselenocholine, and butyrylselenocholine, along with their dimethyl and monomethyl analogs, have been successfully prepared for research purposes mitoproteome.orgnih.gov. These compounds are part of a class of analogs of parasympathetic neuroeffectors. While specific detailed synthetic protocols for each individual compound are complex and beyond the scope of this summary, their existence confirms established methodologies for their creation mitoproteome.orgnih.gov.

Synthesis of Selenocholine and Homocholineselenol via Diselenide Reduction

Selenocholine and homocholineselenol, which are enzymatic hydrolysis products of this compound, can be synthesized through the reduction of their corresponding diselenides nih.gov. A reported method for this synthesis involves the use of hypophosphorous acid for the reduction of the diselenides nih.gov. Additionally, selenols can be prepared via the reductive cleavage of corresponding diselenides, often using reagents like Bu3SnH nih.gov. The reduction of diselenide dianions can also be achieved with sodium borohydride, particularly when facilitated by additives such as triethyl borate (B1201080) mitoproteome.org.

Role of Bunte Salts of Selenocysteamines in Diselenide Formation

Bunte salts, formally S-alkyl or S-aryl thiosulfates (R-S-SO3Na+), are versatile intermediates in organosulfur chemistry, primarily used in the synthesis of thiols and unsymmetrical disulfides nih.govnih.gov. In the context of selenium chemistry, the Bunte salts of selenocysteamines play a crucial role in the preparation of diselenides mitoproteome.orgnih.gov. These salts can be activated to generate thiyl radicals, which can then be involved in further reactions nih.gov. The use of selenocysteamine Bunte salts provides a controlled pathway for the formation of the diselenide linkages necessary for subsequent transformations into selenocholine derivatives mitoproteome.orgnih.gov.

Spectroscopic and Chromatographic Techniques for Research Characterization

Accurate characterization of this compound and related compounds in academic research relies heavily on spectroscopic and chromatographic techniques.

Application of Vibrational Spectroscopy for Conformational Insight

Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, is an invaluable tool for gaining conformational insight into molecules nih.govnih.govuni.lunih.govmitoproteome.org. By analyzing the vibrational spectra, researchers can deduce information about the molecular conformation and configuration, as well as intermolecular interactions within a crystal lattice nih.govuni.lu. For large molecules, combining experimental vibrational spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), is crucial for reliably defining vibrational fundamentals and understanding conformational changes uni.lu. This approach allows for the identification of specific conformers and the determination of their relative populations and stability mitoproteome.org.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds, including this compound. NMR studies provide insights into the molecular conformation and bonding arrangements by analyzing the magnetic properties of atomic nuclei within the molecule. For this compound, NMR has been employed in conformational analyses, often in comparison with its oxygen (acetylcholine) and sulfur (acetylthiocholine) analogs.

Research has indicated that while acetylcholine (B1216132) tends to favor a gauche conformation, this compound, similar to acetylthiocholine (B1193921), is inclined towards an antiperiplanar N-C-C-Se arrangement. This conformational preference is supported by specific NMR parameters. For instance, the vicinal proton-nitrogen coupling constant (JHN) for this compound was observed to be less than 0.7 Hz, which is indicative of an antiperiplanar N-C-C-Se conformation. Such detailed NMR data are crucial for understanding the stereochemical requirements and structural dynamics of these cholinergic analogs.

Mass Spectrometry for Compound Verification

Mass spectrometry (MS) serves as a powerful technique for the verification and characterization of organic compounds, especially when only small quantities are available. For this compound, mass spectrometry assays are utilized to confirm its molecular weight and elemental composition, providing crucial evidence for its successful synthesis and purity.

High-resolution mass spectrometry (HRMS), such as electrospray ionization-orbitrap Fourier transform mass spectrometry (ESI-orbitrap FT-MS), offers high accuracy in determining the exact mass of a compound. This precision is vital for distinguishing the target molecule from other compounds with similar nominal masses, as demonstrated in studies characterizing related molecules like acetylcholine in complex biological matrices. While specific fragmentation patterns for this compound are not extensively detailed in general literature, the application of MS would involve identifying the molecular ion and characteristic fragment ions to confirm its structural integrity and differentiate it from impurities or byproducts.

Chromatographic Separation Techniques (e.g., Ion-Exchange Chromatography) in Selenium Compound Studies

Chromatographic separation techniques are indispensable for the purification and analysis of selenium-containing compounds, including this compound and its related derivatives. These methods enable the isolation of the target compound from reaction mixtures and the separation of various selenium species for speciation studies.

Ion-exchange chromatography, in particular, is widely applied due to the charged nature of many selenium compounds, including this compound, which possesses a quaternary ammonium (B1175870) group. Both anion-exchange and cation-exchange chromatography can be employed depending on the charge of the selenium species under investigation. For instance, anion-exchange chromatography has been effectively used to separate inorganic selenium species like selenite (B80905) and selenate, as well as various selenoamino acids such as selenocysteine, selenomethionine, and selenocystine. Cation-exchange chromatography is also utilized for the separation of cationic species, including multiply acetylated proteins, which share a similar charge characteristic with this compound. The selection of stationary phase, mobile phase composition, and elution gradients are optimized to achieve effective separation based on the compound's charge and hydrophilicity. These techniques are often coupled with detectors like inductively coupled plasma-mass spectrometry (ICP-MS) for highly sensitive and specific detection of selenium-containing molecules.

Molecular Structure, Conformation, and Dynamics in Cholinergic System Research

X-ray Crystallographic Determination of Acetylselenocholine Iodide Structure

X-ray crystallography provides direct evidence of a molecule's structure in the solid state. The crystal and molecular structure of this compound iodide has been determined through X-ray crystallographic analysis. nih.govresearchgate.net This experimental technique revealed important details about its conformation.

Comparative analysis of this compound's solid-state conformation with related cholinergic compounds, such as acetylcholine (B1216132) and acetylthiocholine (B1193921), offers insights into structure-activity relationships. This compound and acetylthiocholine have been identified as extremely weak agonists, suggesting that a gauche conformation is essential for their bioactivity. utah.edu In contrast, X-ray studies on crystalline acetylcholine bromide initially suggested the coexistence of fully staggered and quasi-ring conformations, though a reinvestigation showed the sole presence of a quasi-ring form where interatomic angles suggest a bent hydrogen bond between a methyl group and an acyloxy oxygen atom. nih.gov The observed trans conformation of this compound iodide in the solid state may contribute to its diminished cholinergic response. nih.govresearchgate.net

Theoretical and Computational Conformational Studies

Beyond experimental methods, theoretical and computational approaches are indispensable for exploring the full conformational landscape of molecules, including energetically favored states and intramolecular interactions that might not be evident in the solid state.

The Complete Neglect of Differential Overlap (CNDO/2) method is a semi-empirical quantum chemistry approach used to calculate the electronic energy and molecular orbitals of compounds. utah.edu A CNDO/2 conformational analysis of this compound has been performed to investigate its preferred conformations and energetic properties. This method models atoms and their locations based on quantum mechanics, iteratively solving equations to determine molecular orbitals, partial atomic charges, and molecular dipole moments, as well as total and binding energies. utah.edu While specific energy values from this study were not found in the current search results, such analyses typically provide a detailed energy landscape of a molecule's various conformational states.

Computational studies, including those utilizing methods like CNDO/2, are crucial for understanding the energetic preferences between different molecular conformations, such as anti and gauche. In a general context, the anti conformation, where substituents are 180° apart, is often the most stable due to minimal steric hindrance, while gauche conformations involve substituents at approximately 60° and can be less stable due to steric interactions or more stable if intramolecular interactions like hydrogen bonds are present. For this compound, the experimental observation of its trans (often synonymous with anti for certain dihedral angles) conformation in the solid state and its weak agonist activity suggests that the gauche conformation may be the biologically active form. utah.edu Computational analyses would typically quantify the energy differences between these anti and gauche conformers, providing insights into their relative populations and flexibility in different environments.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Acetylcholine | 187 |

| Acetylthiocholine | 20544, 74629 (iodide) |

| This compound | Not explicitly found in PubChem search results |

Interactive Data Table Representation:

While specific numerical data for C-Se-C bond angles from X-ray crystallography and detailed conformational energy values from CNDO/2 analysis of this compound were not directly available in the provided search snippets, a hypothetical interactive table for such data would be structured as follows:

Table 1: Representative Structural and Conformational Data for this compound

| Parameter / Conformation | Value (X-ray Crystallography) | Value (CNDO/2 Calculation) | Notes |

| Solid State Conformation | trans about C-C bond nih.govresearchgate.net | N/A | Confirmed by X-ray crystallography for this compound iodide. |

| C-Se-C Bond Angle | [Data not found] | [Data not found] | Specific numerical values for bond angles were not available in the search results. |

| Dihedral Angle (C-C-Se-C) | [Data not found] | [Data not found] | Specific numerical values for dihedral angles were not available in the search results. |

| Relative Energy (kcal/mol) | N/A | [Data not found] | For different conformers (e.g., anti vs. gauche), typically derived from CNDO/2 or similar methods. |

| Dipole Moment (Debye) | N/A | [Data not found] | CNDO/2 is known to yield good results for molecular dipole moments. utah.edu |

Conformational Flexibility and its Research Implications

Conformational flexibility is a critical aspect of molecular recognition and function, particularly in ligand-receptor interactions. Molecules are not rigid entities but can adopt various three-dimensional arrangements, or conformations, through rotation around single bonds libretexts.org. These conformational preferences and the energy barriers between different states significantly influence a ligand's ability to bind to its target receptor and elicit a biological response libretexts.orgfccc.edunih.gov.

This compound, along with acetylthiocholine, has been identified as an extremely weak agonist of cholinergic receptors nih.gov. This observation is particularly insightful when considering the conformational requirements for bioactivity within the cholinergic system.

Role of Conformational Preferences in Ligand-Receptor Binding Hypotheses

The biological activity of neurotransmitters and their analogs is often highly dependent on their ability to adopt specific conformations that are complementary to the receptor binding site. For acetylcholine (ACh), the natural neurotransmitter, the gauche conformation around the C-C bond within the N+-C-C-O-grouping is understood to be predominant in both crystal and solution structures nih.gov. This gauche conformation is characterized by a reduced distance (approximately 3.3 Å) between the quaternary nitrogen and the ether oxygen atoms, which is thought to enhance intramolecular electrostatic stabilization and promote this specific arrangement nih.gov.

The hypothesis that the gauche conformation is essential for the bioactivity of cholinergic agonists is strongly supported by the observed pharmacological profiles of acetylcholine analogs. The fact that this compound (and acetylthiocholine) are extremely weak agonists suggests that their conformational preferences, or the electronic properties conferred by the selenium atom, may disfavor the adoption of the precise gauche conformation required for optimal binding and activation of the acetylcholine receptor, or that the selenium atom itself interferes with critical binding interactions nih.gov.

This highlights that even subtle changes in molecular structure, such as the substitution of sulfur or selenium for oxygen, can significantly alter conformational dynamics and, consequently, the ability of a ligand to interact effectively with its target receptor. Understanding these conformational nuances is crucial for developing hypotheses about the precise structural requirements for ligand-receptor binding and for guiding the design of novel compounds with desired pharmacological properties.

Biochemical and Pharmacological Characterization in in Vitro and Ex Vivo Research Models

Evaluation of Agonistic and Antagonistic Activity on Cholinergic Receptors

The selenium-containing analog of acetylcholine (B1216132), acetylselenocholine, has been a subject of interest in pharmacological studies to understand its interaction with cholinergic receptors. These receptors, crucial for neurotransmission, are broadly classified into nicotinic and muscarinic types. nih.gov Research has focused on characterizing its effects, comparing its potency to its natural counterpart, acetylcholine, and its sulfur analog, acetylthiocholine (B1193921), and elucidating the structural basis for its activity.

In vitro and ex vivo studies utilizing isolated tissue preparations have been instrumental in demonstrating the acetylcholine-like activity of this compound. The guinea pig ileum, a smooth muscle preparation rich in muscarinic M3 receptors, and the frog rectus abdominis muscle, a skeletal muscle preparation containing nicotinic receptors, are classic models for assessing cholinergic activity. uah.esrjptsimlab.com

In these preparations, this compound has been shown to elicit contractile responses, mimicking the action of acetylcholine. researchgate.net For instance, studies on the guinea pig ileum have demonstrated that this compound can induce contractions, indicative of its agonistic activity at muscarinic receptors. researchgate.net Similarly, in the frog rectus abdominis muscle preparation, this compound produces contractions, confirming its agonistic effects on nicotinic receptors. researchgate.netsemanticscholar.org

Interestingly, a notable difference in the response to this compound compared to acetylcholine is observed in the presence of an anticholinesterase agent. In the frog rectus abdominis preparation, the responses to acetylthiocholine and this compound are not potentiated by an anticholinesterase inhibitor, unlike the response to acetylcholine. researchgate.net This is attributed to the relatively high biological activity of their hydrolysis products, cholinethiol and cholineselenol. researchgate.net

| Tissue Preparation | Receptor Type Primarily Involved | Observed Effect of this compound | Reference |

|---|---|---|---|

| Guinea Pig Ileum | Muscarinic (M3) | Contraction | researchgate.net |

| Frog Rectus Abdominis | Nicotinic (muscle-type) | Contraction | researchgate.net |

Comparative studies have been conducted to determine the relative potencies of this compound, acetylcholine, and acetylthiocholine. Potency is a measure of the concentration of a drug required to produce a specific effect. In general, while this compound demonstrates clear agonistic properties, its potency can vary depending on the specific receptor subtype and tissue preparation being studied.

To further characterize the interaction of this compound with its target, ligand binding studies with nicotinic acetylcholine receptors (nAChRs) have been performed. The electric organ of the Torpedo fish is a rich source of nAChRs and has served as a classic model system for studying the structure and function of these receptors. nih.govnih.gov These receptors are pentameric transmembrane proteins that form a central ion channel. sigmaaldrich.commdpi.com

Binding assays allow for the direct measurement of the affinity of a ligand for its receptor. While specific binding data for this compound to Torpedo AChR is not extensively detailed in the provided context, the general principles of ligand-receptor interactions at this site are well-established. Agonists like acetylcholine bind to a site at the interface between subunits, inducing a conformational change that opens the ion channel. nih.govmdpi.com It is through similar binding interactions that this compound is presumed to exert its agonistic effects on nAChRs.

The three-dimensional conformation of a molecule is critical in determining its ability to bind to and activate a receptor. For cholinergic agonists, the spatial arrangement of the cationic head (quaternary ammonium (B1175870) group) and the ester group is a key determinant of their interaction with the receptor binding pocket.

Molecular orbital studies have been conducted on acetylcholine, acetylthiocholine, and this compound to understand their electronic structure and preferred conformations. scispace.com The specific torsion angles and bond lengths influence how the molecule fits into the binding site of the cholinergic receptor. The binding of an agonist induces a conformational change in the receptor, leading to its activation. mdpi.comcam.ac.uk In contrast, an antagonist may bind to the receptor without inducing this activating conformational change, thereby blocking the action of an agonist. The agonistic activity of this compound is a direct result of its molecular structure allowing it to effectively bind to and induce the necessary conformational changes in cholinergic receptors. elifesciences.org

Enzymatic Hydrolysis and Interaction with Cholinesterases

There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.orgpublichealthtoxicology.com AChE is highly specific for acetylcholine and is primarily found at cholinergic synapses and on red blood cell membranes. wikipedia.orgmdpi.com BChE, also known as pseudocholinesterase, is found in plasma and various tissues and can hydrolyze a broader range of choline (B1196258) esters. wjgnet.comcitius.technologysigmaaldrich.com

Both AChE and BChE are capable of hydrolyzing this compound. researchgate.net Studies have shown that this compound undergoes enzymatic hydrolysis at a rate that is comparable to that of acetylcholine. researchgate.net The substrate specificity of AChE and BChE is influenced by the amino acid composition of their active sites. mdpi.commonash.eduencyclopedia.pub While AChE has a more constrained active site gorge, BChE possesses a larger and more flexible active site, allowing it to accommodate bulkier substrates. nih.govnih.gov The ability of both enzymes to hydrolyze this compound indicates that the substitution of the ester oxygen with a selenium atom does not preclude it from being a substrate for these critical enzymes.

| Choline Ester | Hydrolyzing Enzyme(s) | Relative Rate of Hydrolysis | Reference |

|---|---|---|---|

| Acetylcholine | AChE, BChE | Standard | researchgate.netnih.gov |

| Acetylthiocholine | AChE, BChE | Approximately the same as Acetylcholine | researchgate.netnih.gov |

| This compound | AChE, BChE | Approximately the same as Acetylcholine | researchgate.net |

Determination of Kinetic Parameters (e.g., Acylation Rate Constants) in Enzyme Assay Systems

The kinetic parameters, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), quantify the enzyme's affinity for the substrate and its maximum catalytic rate. Research has shown specificity of cholinesterases towards various substrates, including acetylcholine, acetylthiocholine, and this compound. scispace.com The efficiency of this catalysis is exceptionally high, with each molecule of AChE capable of degrading approximately 5,000 molecules of acetylcholine per second, a rate that approaches the theoretical limit imposed by substrate diffusion. wikipedia.org

| Parameter | Value | Description |

|---|---|---|

| Equilibrium Constant (Keq) | ~1000 | Indicates the ratio of products to reactants at equilibrium. A high value signifies that the reaction strongly favors the formation of products. researchgate.net |

| Second-Order Rate Constant (k2) | ~4 x 104 M-1min-1 | Represents the rate constant for the bimolecular reaction between the two reactants. researchgate.net |

Characterization of Enzymatic Hydrolysis Products (e.g., Cholineselenol) and their Bioactivity in Research Settings

The enzymatic hydrolysis of this compound by cholinesterases yields two primary products: acetic acid and cholineselenol. wikipedia.orgscribd.com This reaction is analogous to the hydrolysis of the natural neurotransmitter acetylcholine, which breaks down into acetic acid and choline. sigmaaldrich.com

The resulting product, cholineselenol, is the selenium isolog of choline and exhibits distinct chemical reactivity. scribd.com Research has demonstrated that choline selenol esters are effective acylating agents under specific conditions. In mildly acidic environments, these esters react efficiently with thiols to produce thiol esters. researchgate.net Notably, this reaction is selective for thiol groups and does not affect amino groups, making selenol esters useful reagents for specifically labeling thiol-containing molecules in biological research. researchgate.net The reaction between benzoyl selenol choline (a related selenol ester) and the choline thiol anion proceeds with a high equilibrium constant, indicating it strongly favors the formation of the thiol ester product. researchgate.net This inherent reactivity highlights the bioactivity of the selenol functional group produced from the hydrolysis of its acetylated precursor.

Investigating the Rate-Determining Steps in this compound Hydrolysis by Cholinesterases

The hydrolysis of substrates by cholinesterases is a multi-step process, and identifying the slowest step, known as the rate-determining step, is crucial for understanding the reaction mechanism. youtube.com For serine hydrolases, the catalytic cycle generally involves the formation of a Michaelis complex, followed by acylation of the enzyme and subsequent deacylation to release the final product and regenerate the enzyme. nih.govscispace.com

Investigations into various enzyme-substrate systems have shown that different steps can be rate-limiting. For instance, studies on penicillin acylase revealed that the formation of the acyl-enzyme (acylation) is the rate-limiting step in the conversion of its substrates. nih.gov Conversely, detailed kinetic studies of cocaine hydrolysis by butyrylcholinesterase (BChE) have suggested that for certain isomers of cocaine, the deacylation stage is rate-determining. nih.gov For other isomers, a conformational change of the enzyme-substrate complex that occurs before the chemical reaction may be the slowest step. nih.gov

Computational and Theoretical Studies in Molecular Pharmacology

Quantum Mechanical and Molecular Mechanics Calculations

Hybrid quantum mechanical/molecular mechanical (QM/MM) methods are a powerful approach in computational chemistry that allow for the study of large molecular systems with high accuracy. In this approach, the most chemically relevant part of the system, such as the ligand and the active site of a receptor, is treated with a high-level quantum mechanical method, while the remainder of the system is described by a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of electronic effects, such as bond breaking and formation, polarization, and charge transfer, within a biological environment.

Elucidation of Electronic Structure and Charge Distribution

Quantum mechanical calculations are instrumental in determining the electronic structure and charge distribution of a molecule, which are fundamental to its chemical behavior. For acetylselenocholine, these calculations would reveal how the replacement of the ester oxygen atom of acetylcholine (B1216132) with a selenium atom influences the electron density across the molecule. The larger size and greater polarizability of selenium compared to oxygen are expected to significantly alter the electrostatic potential of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide detailed information about the electronic properties of molecules. A DFT study of this compound would involve calculating the molecular orbitals, partial atomic charges, and the electrostatic potential surface. This information is crucial for understanding how the molecule will interact with its biological targets. For instance, the charge distribution on the selenocarbonyl group and the quaternary ammonium (B1175870) head would dictate the strength and nature of interactions with amino acid residues in the binding pocket of cholinergic receptors.

Illustrative Data Table: Calculated Partial Atomic Charges for this compound

| Atom | Partial Charge (e) |

| Se | -0.35 |

| C (carbonyl) | +0.45 |

| O (ester) | -0.50 |

| N+ | +0.80 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from quantum mechanical calculations. Actual values would be derived from specific DFT calculations.

Theoretical Prediction of Reactivity and Stability in Biological Environments

The reactivity and stability of this compound in a biological context are critical determinants of its efficacy and duration of action. Quantum mechanical calculations can be used to predict its susceptibility to hydrolysis by acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine. The energy barrier for the hydrolysis reaction can be calculated, providing a quantitative measure of its stability compared to acetylcholine.

The mechanism of AChE-mediated hydrolysis involves the formation of a tetrahedral intermediate. QM/MM simulations can be employed to model this reaction within the enzyme's active site. By calculating the free energy profile of the reaction, researchers can predict the rate of hydrolysis of this compound. It is hypothesized that the weaker C-Se bond compared to the C-O bond in acetylcholine might lead to faster hydrolysis, although steric and electronic effects within the enzyme's active site could modulate this.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand to its receptor and to study the dynamic behavior of the resulting complex. nih.gov

In Silico Analysis of this compound Interactions with Cholinergic Receptor Binding Sites

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies would be performed against the crystal structures of nicotinic and muscarinic acetylcholine receptors to predict its binding pose. These simulations would reveal the key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between this compound and the amino acid residues in the receptor's binding pocket.

The results of docking simulations can provide a structural basis for the observed pharmacological activity of this compound. For example, the orientation of the selenocarbonyl group and the quaternary ammonium head within the binding site would be compared to that of acetylcholine to understand any differences in binding affinity and efficacy.

Illustrative Data Table: Predicted Binding Energies of this compound with Cholinergic Receptors

| Receptor Subtype | Predicted Binding Energy (kcal/mol) |

| Nicotinic α7 | -8.5 |

| Muscarinic M1 | -7.9 |

| Muscarinic M2 | -8.2 |

Note: These binding energies are hypothetical and serve as an example of the output from molecular docking studies.

Conformational Sampling and Trajectory Analysis in Solvent Environments

Molecular dynamics simulations provide a detailed picture of the conformational changes and movements of a molecule over time. An MD simulation of this compound in a solvent environment, such as water, would reveal its preferred conformations in solution. This is important because the conformation of the ligand can influence its ability to bind to a receptor.

Trajectory analysis of the MD simulation would provide information on the flexibility of the molecule, including the rotation around the C-C bond of the choline (B1196258) moiety. The conformational landscape of this compound can then be compared to that of acetylcholine to assess the impact of the selenium substitution on its structural dynamics.

Investigation of Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to a receptor can induce conformational changes in the protein, which are essential for signal transduction. MD simulations of the this compound-receptor complex can be used to study these ligand-induced conformational changes. By comparing the dynamics of the receptor with and without the bound ligand, researchers can identify the specific structural rearrangements that are triggered by this compound binding.

These simulations can help to elucidate the mechanism of receptor activation and can explain differences in the efficacy of various cholinergic agonists. For example, the extent to which this compound stabilizes the active conformation of the receptor can be quantified, providing insights into its potency as an agonist. nih.gov

Acetylselenocholine As a Research Tool and Probe in Biochemical Assays

Utilization as a Cholinergic System Ligand Analogue in Experimental Design

As a structural analogue of acetylcholine (B1216132), acetylselenocholine is employed in experimental designs to elucidate the intricacies of the cholinergic system. Its chemical similarity to the endogenous neurotransmitter, coupled with the distinct characteristics imparted by the selenium atom, makes it a useful probe.

Probing Receptor Binding Site Characteristics and Specificity

This compound has been utilized to investigate the binding site characteristics and specificity of cholinergic receptors. Studies have indicated that this compound, similar to acetylthiocholine (B1193921), acts as an extremely weak agonist for the nicotinic acetylcholine receptor scispace.com. The determination of the crystal structure of this compound iodide further contributes to understanding the molecular geometry and potential interactions at receptor binding sites, which is crucial for characterizing the precise nature of ligand-receptor interactions researcher.life. Understanding how such analogues interact, even weakly, can provide insights into the structural requirements for potent agonist activity and the conformational dynamics of receptor binding sites umanitoba.camolaid.comresearchgate.net.

Investigating Enzymatic Mechanisms of Cholinesterases

This compound is a recognized substrate for acetylcholinesterase (AChE), a key enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft rsc.orgnih.gov. Its use, alongside acetyl-beta-methylthiocholine, has facilitated the fine structural localization of acetylcholinesterase, offering insights into the enzyme's active site and its interaction with substrates nih.govnih.gov.

Comparative kinetic studies have revealed differences in the acylation rates of cholinesterases with various choline (B1196258) esters. For instance, the relative second-order acylation rate constants (kE) for acetylcholine, acetylthiocholine, and this compound demonstrate varying reactivity with the enzyme. Acetylcholine has a relative kE of 1.0, while acetylthiocholine exhibits a kE of 1.58, and this compound shows the highest relative kE at 3.62 researchgate.net. This data suggests that the nature of the chalcogen atom (oxygen, sulfur, or selenium) in the ester linkage influences the catalytic efficiency of acetylcholinesterase.

Table 1: Relative Second-Order Acylation Rate Constants (kE) for Cholinesterase Substrates

| Substrate | Relative kE |

| Acetylcholine | 1.0 |

| Acetylthiocholine | 1.58 |

| This compound | 3.62 |

Note: The kE for acetylcholine is approximately 1.6 x 108 M-1s-1 researchgate.net.

These findings contribute to a deeper understanding of the enzymatic mechanism of cholinesterases, including substrate specificity and the kinetic steps involved in the hydrolysis of choline esters mdpi.comresearchgate.netfrontiersin.orgresearchgate.nethereon.denih.govbihealth.org.

Potential as a Component in Selenol-Based Catalysis in Chemical Protein Synthesis Research

The unique chemical properties of selenols, including their lower pKa compared to thiols and the strong acylating properties of selenoesters, make them promising catalysts in chemical protein synthesis. While research in this area is still developing, selenol-based catalysts are being explored as alternatives to traditional thiol-based catalysts.

Exploration of Thiol-Thioester Exchange Reactions

Selenols are being investigated for their capacity to promote thiol-thioester exchange reactions, a crucial step in chemical protein synthesis methodologies like native chemical ligation (NCL) researchgate.net. These reactions are fundamental for assembling complex protein structures from smaller peptide segments. The catalytic potency of selenols in these exchanges arises from their ability to exist as nucleophilic selenoate species at mildly acidic pH, which is often the preferred condition for such reactions. Although this compound is not explicitly cited as a direct catalyst in the provided search results, its structure, containing a selenol-like moiety within an ester, suggests a potential for its selenium atom to participate in or influence similar acyl transfer reactions or be studied as a model compound for understanding the role of selenium in such catalytic processes. The broader field of selenol chemistry in protein synthesis is actively exploring various selenol-derived compounds for their efficiency in facilitating these critical bond-forming reactions.

Development of Novel Assay Models for Cholinergic Function Research

The understanding derived from studies using compounds like this compound, particularly concerning cholinesterase activity and substrate interactions, contributes indirectly to the development of novel assay models for cholinergic function research.

Applications in In Vitro Cellular Models for Neurotransmitter Level Measurement

While this compound itself is primarily studied as a substrate for enzymes like acetylcholinesterase, the insights gained from its kinetic behavior with these enzymes are foundational for designing and optimizing in vitro cellular models. These models aim to measure neurotransmitter levels, such as acetylcholine, in various cellular contexts scispace.com. For instance, protocols for measuring total choline and acetylcholine in cell culture supernatants often involve the use of acetylcholinesterase to convert acetylcholine to choline, highlighting the importance of understanding the enzyme's kinetics with its substrates and analogues scispace.com. The development of such assays is crucial for evaluating the effects of potential cholinergic agents and understanding cholinergic signaling in health and disease.

Comparative Analysis with Other Choline Esters and Bioisosteres

Structure-Activity Relationships Across Acetylcholine (B1216132), Acetylthiocholine (B1193921), and Acetylselenocholine

The systematic replacement of the ether oxygen in acetylcholine with sulfur (to form acetylthiocholine) and then selenium (to form this compound) has been a key strategy to probe the structural requirements for interaction with cholinergic receptors. dss.go.th These modifications, while seemingly subtle, induce significant changes in the electronic and conformational properties of the molecule, which in turn affect their biological activity.

The substitution of the ester oxygen with sulfur and selenium atoms has been shown to alter the biological activity of choline (B1196258) esters. Both acetylthiocholine and this compound are reported to be weaker muscarinic agents but stronger nicotinic agents than acetylcholine. dss.go.th This suggests that the electronic and steric properties imparted by the larger, less electronegative chalcogen atoms are better accommodated by nicotinic receptors than by muscarinic receptors.

Furthermore, the depolarizing activity of this compound is reportedly exceeded by its hydrolysis product, cholineselenol. researchgate.net This highlights the complex interplay between the parent compound's receptor affinity and the biological activity of its metabolites.

Table 1: Comparative Agonist Activity of Choline Esters

| Compound | Muscarinic Activity | Nicotinic Activity |

|---|---|---|

| Acetylcholine | Strong | Strong |

| Acetylthiocholine | Weaker than Acetylcholine | Stronger than Acetylcholine |

The enzymatic hydrolysis of choline esters is a critical factor in terminating their synaptic action. This process is primarily catalyzed by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Studies have shown that the nature of the chalcogen atom in the ester linkage significantly influences the rate of hydrolysis.

The relative second-order acylation rate constants for the reaction of acetylcholine, acetylthiocholine, and this compound with AChE are reported to be 1.0, 1.58, and 3.62, respectively. bac-lac.gc.ca This indicates that the selenium-containing analogue is hydrolyzed at a significantly faster rate than both the natural neurotransmitter and its sulfur-containing counterpart. The increased rate of hydrolysis for the thio and seleno esters is notable, given that the rate-determining step for these reactions is thought to be the diffusion of the substrate to the enzyme's catalytic site. bac-lac.gc.ca

The mechanism of hydrolysis for acetylthiocholine is qualitatively similar to that of acetylcholine, making it a useful substrate for in vitro assays of cholinesterase activity. nih.govscirp.org The hydrolysis of both substrates follows Michaelis-Menten kinetics. nih.gov

Table 2: Relative Acylation Rates by Acetylcholinesterase

| Substrate | Relative Second-Order Acylation Rate Constant (kE) |

|---|---|

| Acetylcholine | 1.00 |

| Acetylthiocholine | 1.58 |

Stereochemical Considerations and Conformational Mimicry

The three-dimensional shape of a molecule is a critical determinant of its ability to bind to a biological receptor. For flexible molecules like choline esters, understanding their preferred conformations in solution is essential for rationalizing their biological activity. csbsju.edu

Nuclear magnetic resonance (NMR) studies have been employed to investigate the conformations of acetylcholine and its analogues in solution. nih.gov These studies, along with molecular orbital calculations, have provided insights into the preferred conformations of acetylcholine, acetylthiocholine, and this compound. connectedpapers.com

The gauche conformation of acetylcholine is considered essential for its biological activity. nih.gov Computational studies have been used to explore the conformational landscapes of these molecules and to understand how the substitution of the ester oxygen with sulfur or selenium affects their conformational preferences. scispace.com The ability of these analogues to adopt a conformation that mimics the bioactive conformation of acetylcholine is a key factor in their ability to act as agonists at cholinergic receptors. nih.gov

Broader Context of Selenium in Medicinal Chemistry Research

The incorporation of selenium into small molecules and natural products is an emerging strategy in drug discovery. researchgate.netresearchgate.net Organoselenium compounds have garnered significant interest due to their diverse pharmacological activities, including antioxidant, anticancer, and neuroprotective properties. mdpi.comasianpubs.org

The unique physicochemical properties of selenium contribute to its utility in medicinal chemistry. researchgate.net The introduction of selenium can influence a molecule's redox activity, improve its biological uptake, fine-tune its conformation, and in some cases, enhance its potency and efficacy. researchgate.net The development of novel synthetic methods for creating organoselenium compounds continues to be an active area of research, providing medicinal chemists with new tools to design effective therapeutic agents. researchgate.netasianpubs.org The study of this compound and other selenium-containing compounds contributes to a deeper understanding of the structure-property relationships that can guide the design of future selenium-based drugs. mdpi.com

Future Directions and Emerging Research Avenues

Integration of Advanced Biophysical Techniques

The application of sophisticated biophysical methods is critical for elucidating the molecular interactions of acetylselenocholine. springer.comgoogle.com Techniques such as fluorescence spectroscopy, surface plasmon resonance, and various forms of microscopy can provide detailed insights into its binding kinetics and the conformational changes it induces in its biological targets. springer.comroutledge.com

A primary goal for future research is to obtain high-resolution three-dimensional structures of this compound in complex with its target proteins, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and acetylcholinesterase (AChE). Techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful tools for this purpose. springer.comphysiology.org

For years, structural studies of nAChRs relied on acetylcholine-binding proteins (AChBPs), which are soluble homologues of the receptor's ligand-binding domain, as structural surrogates. nih.govresearchgate.net These studies, along with cryo-EM imaging of receptors from species like Torpedo, have progressively increased in resolution, from 18 Å to as high as 4 Å, allowing for the visualization of key structural features. physiology.orgnih.gov Determining the crystal structure of an this compound-bound receptor or enzyme would provide unprecedented, atomistic detail of the specific contacts and conformational shifts. nih.govnih.gov Such a structure would illuminate the precise role of the selenium atom in the cation-π interactions within the aromatic-rich binding pocket of the receptor. nih.govcaltech.edu Nuclear magnetic resonance (NMR) studies have previously indicated that this compound retains a stable trans conformation in solution, similar to its sulfur analogue, acetylthiocholine (B1193921). scribd.com High-resolution structural data would confirm the bound conformation and reveal how the larger, more polarizable selenium atom alters the geometry and energetics of binding compared to acetylcholine.

| Technique | Typical Resolution | Information Provided | Relevance to this compound |

|---|---|---|---|

| X-ray Crystallography | ~2-4 Å | Provides a static, high-resolution 3D structure of a molecule in a crystal lattice. physiology.orgresearchgate.net | Could precisely map the atomic interactions between this compound and its binding site in a receptor or enzyme. nih.govnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | ~4-9 Å | Determines the structure of macromolecules in a vitrified, near-native state. physiology.orgnih.gov | Ideal for studying large, membrane-bound protein complexes like the nAChR bound to this compound. physiology.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | N/A (provides conformational data) | Reveals information about molecular conformation and dynamics in solution. scribd.com | Can compare the solution-state and receptor-bound conformations of this compound. nih.govscribd.com |

Refined Computational Approaches

Computational chemistry offers powerful tools for investigating cholinergic ligands. eurekaselect.comfrontiersin.org Molecular dynamics simulations and quantum mechanics calculations can complement experimental data by providing a dynamic picture of ligand-receptor interactions and predicting the properties of novel compounds. nih.gov

By refining these predictive models, researchers can screen virtual libraries of novel chalcogen-containing compounds, identifying candidates with desired pharmacological profiles before undertaking costly and time-consuming synthesis. patheon.com These models can be trained and validated using the growing body of experimental data on existing analogues. gatech.eduresearchgate.net The ultimate goal is to create a robust computational framework that can accurately predict the biological activity of any given chalcogen analogue of acetylcholine, thereby accelerating the discovery of new chemical probes and potential therapeutics.

| Modeling Technique | Primary Function | Application to Chalcogen Analogues |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Can reveal the dynamic behavior of this compound within the receptor binding pocket and identify stable interaction states. nih.gov |

| Quantum Mechanics (QM) Calculations | Calculates the electronic structure and energy of molecules. | Can accurately model the electronic effects of the selenium atom, including polarizability and the potential for chalcogen bonding. researchgate.net |

| In Silico Ligand Docking | Predicts the preferred orientation of a ligand when bound to a target. | Used to screen and rank potential chalcogen-containing compounds based on their predicted binding affinity and pose. nih.gov |

Exploration of Novel Biochemical Probes and Tracers

A chemical probe is a small molecule used to study and manipulate a biological system, such as a cell or organism. promega.comwikipedia.org Because of its unique properties, this compound is an excellent candidate for development into a sophisticated biochemical probe.

The development of labeled versions of this compound could revolutionize the study of cholinergic systems. By incorporating a radioactive isotope (e.g., ¹¹C, ¹⁸F, or ⁷⁵Se) or a fluorescent tag, this compound can be transformed into a tracer for non-invasive imaging techniques like Positron Emission Tomography (PET) or for detailed in vitro kinetic assays. genome.gov

Labeled probes are invaluable for kinetic studies, which measure the rate of biological processes. nanosyn.comnih.govresearchgate.net A labeled version of this compound would allow for precise measurement of its association and dissociation rate constants with receptors and the turnover rate by acetylcholinesterase. nih.govscispace.com Such studies can elucidate the mechanism of action in real-time. nanosyn.com For instance, covalent labeling with site-specific ligands has historically been crucial for identifying residues within the ligand-binding site of receptors. nih.gov A radiolabeled this compound could be used in similar experiments to map its interaction footprint with high precision, providing critical data for validating and refining the computational models discussed previously.

Q & A

Q. What are the established protocols for synthesizing acetylselenocholine, and how can purity be validated?

this compound synthesis typically involves the reaction of selenocholine with acetyl chloride in anhydrous conditions. Key steps include:

- Purification via recrystallization using ethanol or acetone .

- Characterization via X-ray diffraction (XRD) to confirm crystal structure and nuclear magnetic resonance (NMR) for functional group analysis .

- Validation of purity through elemental analysis and high-performance liquid chromatography (HPLC) with UV-Vis detection.

Q. How is this compound utilized as a substrate in acetylcholinesterase (AChE) activity assays?

this compound serves as a cholinergic analog in cytochemical studies. Methodological steps include:

- Incubation with tissue sections (e.g., rat spinal cord) in a medium containing this compound, a chelating agent (e.g., tartrate), and a capture reagent for reaction products .

- Localization of enzymatic activity via electron microscopy, with comparisons to acetylthiocholine and acetyl-β-methylthiocholine to assess specificity .

- Biochemical validation using spectrophotometric assays to measure hydrolysis rates .

Advanced Research Questions

Q. How can researchers address contradictions in reported enzymatic activity data for this compound across studies?

Discrepancies often arise from variations in experimental conditions. To resolve these:

- Compare buffer systems (e.g., citrate vs. tartrate) and pH levels, as chelating agents impact reaction product crystallization and localization .

- Validate substrate purity, as trace selenium oxides or degradation products may inhibit AChE .

- Replicate studies using standardized protocols from peer-reviewed sources, ensuring alignment with methods in foundational literature (e.g., Karnovsky and Roots’ modified protocol) .

Q. What experimental designs optimize the detection of this compound-derived reaction products in ultrastructural studies?

Advanced methodologies include:

- Using glutaraldehyde-formaldehyde fixatives to preserve enzyme activity and tissue ultrastructure .

- Employing energy-dispersive X-ray spectroscopy (EDS) to confirm selenium in reaction products, distinguishing them from sulfur-containing analogs .

- Incorporating kinetic studies to correlate reaction time with precipitate density, minimizing diffusion artifacts .

Q. How can computational modeling enhance structural analysis of this compound and its analogs?

Computational approaches include:

- Density functional theory (DFT) to compare molecular conformations of this compound with acetylthiocholine, focusing on selenol ester bond stability .

- Molecular docking simulations to predict binding affinities with AChE active sites, identifying selenium-specific interactions .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Use non-linear regression models (e.g., log-logistic curves) to estimate EC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across treatment groups.

- Report uncertainties via confidence intervals, referencing guidelines from analytical chemistry journals .

Q. How should researchers present conflicting crystallographic data for this compound derivatives?

- Tabulate bond lengths and angles from multiple studies (e.g., selenol ester vs. thiol ester conformations) .

- Discuss discrepancies in the context of crystallization solvents (e.g., ethanol vs. acetone) and temperature gradients .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound-based cytochemical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.